4'-Chlorobiphenyl-4-carbaldehyde CAS number 80565-30-6
4'-Chlorobiphenyl-4-carbaldehyde CAS number 80565-30-6
An In-Depth Technical Guide to 4'-Chlorobiphenyl-4-carbaldehyde (CAS: 80565-30-6)
Abstract
This technical guide provides a comprehensive overview of 4'-Chlorobiphenyl-4-carbaldehyde (CAS No. 80565-30-6), a pivotal intermediate in modern organic synthesis. The document delves into its physicochemical properties, established synthesis protocols with a focus on palladium-catalyzed cross-coupling reactions, and its diverse applications in drug discovery, materials science, and analytical chemistry. Detailed experimental workflows, characterization data, and safety protocols are presented to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries. The guide emphasizes the compound's structural significance, where the chlorinated biphenyl scaffold provides a unique combination of stability and reactivity, making it a versatile building block for complex molecular architectures.
Introduction: The Strategic Importance of a Bifunctional Building Block
4'-Chlorobiphenyl-4-carbaldehyde is an aromatic aldehyde featuring a biphenyl backbone, a structure renowned for its prevalence in pharmacologically active compounds, liquid crystals, and specialty polymers.[1][2] Its strategic value stems from the orthogonal reactivity of its two key functional components: the aldehyde group and the chlorinated aromatic ring.
The aldehyde (-CHO) group is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, allowing for the construction of complex side chains and heterocyclic systems.[3] Simultaneously, the chlorine atom on the second phenyl ring provides a site for further functionalization, typically through metal-catalyzed cross-coupling reactions, enabling the extension of the molecular framework. This dual reactivity, combined with the conformational rigidity and hydrophobicity of the biphenyl core, makes it an ideal starting material for creating libraries of novel compounds in drug discovery and for engineering materials with specific optoelectronic properties.[1][3] This guide elucidates the core scientific principles and practical methodologies associated with this valuable chemical intermediate.
Physicochemical Properties and Characterization
4'-Chlorobiphenyl-4-carbaldehyde is typically an off-white to yellowish crystalline solid under standard conditions.[1] Its stability is enhanced by the biphenyl core, while the chlorine substituent influences its electronic properties and solubility.[3]
| Property | Value | Source(s) |
| CAS Number | 80565-30-6 | [1] |
| Molecular Formula | C₁₃H₉ClO | [1][4] |
| Molecular Weight | 216.67 g/mol | [1][4] |
| Appearance | Off-white to yellowish powder or crystals | [1] |
| Melting Point | 110-118 °C | [1][4] |
| Purity | ≥96% (HPLC), >98.0% (GC) | [1][4] |
| Solubility | Soluble in Dimethylformamide (DMF) | |
| Storage Conditions | Store at 0-8°C, under inert gas, away from air and light | [1][5] |
| Synonyms | 4-(4-chlorophenyl)benzaldehyde, 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | [1] |
Synthesis and Manufacturing: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the biphenyl skeleton is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an aryl halide with an aryl boronic acid, is a preferred industrial and laboratory method due to its high tolerance for various functional groups, relatively mild reaction conditions, and the low toxicity of its boron-containing byproducts.[6][7]
A common and logical pathway to synthesize 4'-Chlorobiphenyl-4-carbaldehyde involves the coupling of 4-formylphenylboronic acid with 1-bromo-4-chlorobenzene or, alternatively, 4-bromobenzaldehyde with 4-chlorophenylboronic acid.
Figure 1: General workflow for the Suzuki-Miyaura synthesis.
Field-Proven Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a robust method for synthesizing the title compound. The choice of a phosphine ligand like SPhos is critical for activating the less reactive aryl chloride (or bromide) starting material, ensuring high coupling efficiency.[6]
-
Catalyst Pre-formation (Justification): A pre-stirring step allows for the formation of the active Pd(0) catalytic species from the Pd(II) precursor and the phosphine ligand, which is crucial for initiating the catalytic cycle efficiently.[6]
-
In a reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve Palladium(II) acetate (Pd(OAc)₂, 0.01 eq.) and SPhos (0.02 eq.) in degassed toluene.
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Reaction Assembly:
-
To the catalyst solution, add 4-formylphenylboronic acid (1.2 eq.) and 1-bromo-4-chlorobenzene (1.0 eq.).
-
Add an aqueous solution of potassium phosphate (K₃PO₄, 2.0-3.0 eq.) as the base. The base is essential for the transmetalation step of the catalytic cycle.
-
Ensure the total volume of the solvent system (toluene/water) provides good agitation.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
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Applications in Research and Development
The unique structure of 4'-Chlorobiphenyl-4-carbaldehyde makes it a valuable precursor in several high-value R&D sectors.[1]
Figure 2: Role as a central precursor in diverse applications.
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Drug Discovery and Medicinal Chemistry: The biphenyl moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[2] 4'-Chlorobiphenyl-4-carbaldehyde serves as a key intermediate in synthesizing complex molecules with potential biological activity, including antibacterial, anti-inflammatory, and anticancer properties.[3][8] Notably, it has been identified as an intermediate in the synthesis of Oritavancin, a lipoglycopeptide antibiotic.[3] Its aldehyde function allows for its incorporation into larger molecules through reactions like Pictet-Spengler or Wittig, building scaffolds for combinatorial chemistry libraries aimed at antiparasitic drug discovery.[9]
-
Materials Science: In materials science, this compound is used in the synthesis of fluorescent dyes, where the extended π-conjugated system of the biphenyl core is desirable for achieving specific photophysical properties.[1] It also serves as a building block for specialty polymers and liquid crystals, where the rigid biphenyl structure contributes to thermal stability and ordered molecular arrangements.[1]
-
Agrochemicals and Environmental Science: It is a precursor for various agrochemicals.[1] Additionally, it is utilized in environmental science research to study the behavior and degradation of chlorinated compounds.[1]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of 4'-Chlorobiphenyl-4-carbaldehyde is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment, while spectroscopic techniques confirm its structure.[1][4]
Protocol: Purity Determination by Reverse-Phase HPLC
-
System Preparation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or Formic Acid.
-
Detection Wavelength: 254 nm or 280 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
-
Data Analysis:
Summary of Spectroscopic Data
The following table summarizes expected spectroscopic characteristics for structural confirmation. Data for closely related compounds are used as a reference.
| Technique | Expected Characteristics | Source(s) |
| ¹H NMR | Aromatic protons (δ 7.3-8.0 ppm), Aldehyde proton (singlet, δ 9.9-10.1 ppm). | [10][11] |
| ¹³C NMR | Aromatic carbons (δ 120-145 ppm), Aldehyde carbonyl carbon (δ ~192 ppm). | [12] |
| Mass Spec (MS) | Molecular Ion Peak [M]+ at m/z ≈ 216, with a characteristic isotopic pattern [M+2]+ at ≈218 (due to ³⁷Cl isotope, ~1/3 intensity of M+). | [10] |
| IR Spectroscopy | Strong C=O stretch for aldehyde (~1700 cm⁻¹), C-Cl stretch (~1090 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹). | [12] |
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4'-Chlorobiphenyl-4-carbaldehyde is essential to ensure laboratory safety.
-
Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system.[13][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling Precautions: Avoid formation of dust and aerosols.[15] Use personal protective equipment and ensure adequate ventilation.[15] In case of a spill, remove ignition sources, dampen the solid to prevent dusting, and collect it in a sealed container for disposal.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably at 0-8°C.[1] Storing under an inert gas like argon or nitrogen is recommended as the compound can be air-sensitive.[5]
Conclusion
4'-Chlorobiphenyl-4-carbaldehyde stands out as a high-utility synthetic intermediate. Its value is anchored in its bifunctional nature, allowing for sequential and controlled chemical modifications at two distinct points on its stable biphenyl framework. The well-established protocols for its synthesis, particularly via Suzuki-Miyaura coupling, make it readily accessible for both academic research and industrial-scale production. As the demand for novel pharmaceuticals, advanced materials, and specialized chemicals continues to grow, the strategic application of versatile building blocks like 4'-Chlorobiphenyl-4-carbaldehyde will remain fundamental to innovation in chemical science.
References
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